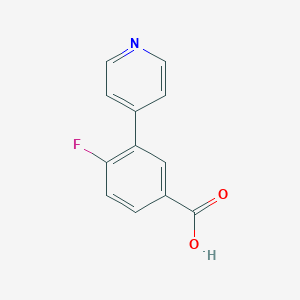
2-Fluorobutane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluorobutane-1,4-diol is an organic compound with the molecular formula C4H9FO2 It is a fluorinated diol, meaning it contains two hydroxyl groups (-OH) and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluorobutane-1,4-diol can be synthesized through several methods. One common approach involves the fluorination of butane-1,4-diol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluorobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluorobutanal or 2-fluorobutanone.
Reduction: Formation of 2-fluorobutanol or butane.
Substitution: Formation of azido or cyano derivatives of butane.
Applications De Recherche Scientifique
2-Fluorobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-Fluorobutane-1,4-diol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and interactions with enzymes or receptors. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s solubility and binding properties. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
1,4-Butanediol: A non-fluorinated analog with similar hydroxyl groups but lacking the fluorine atom.
2-Chlorobutane-1,4-diol: A chlorinated analog with similar properties but different reactivity due to the chlorine atom.
2-Bromobutane-1,4-diol: A brominated analog with distinct chemical behavior compared to the fluorinated compound.
Uniqueness: 2-Fluorobutane-1,4-diol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C4H9FO2 |
|---|---|
Poids moléculaire |
108.11 g/mol |
Nom IUPAC |
2-fluorobutane-1,4-diol |
InChI |
InChI=1S/C4H9FO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2 |
Clé InChI |
IBZHQYDVHLIBLL-UHFFFAOYSA-N |
SMILES canonique |
C(CO)C(CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


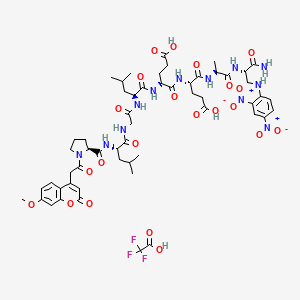

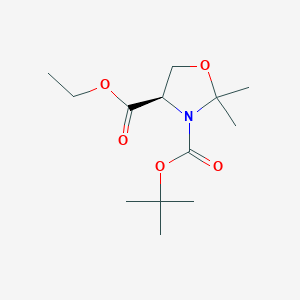



![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)
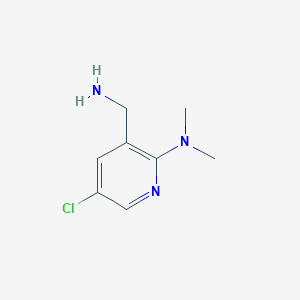

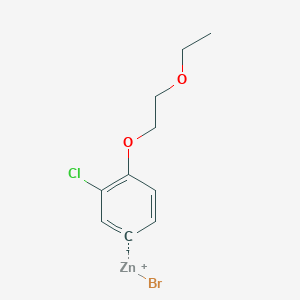
![2,4-diamino-4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)butanoic acid](/img/structure/B14884615.png)
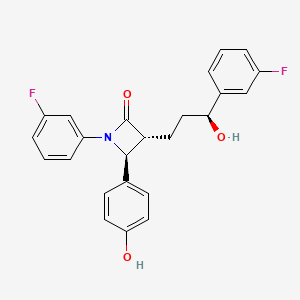
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
